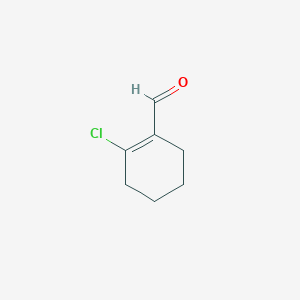

2-Chlorocyclohex-1-enecarbaldehyde

Descripción general

Descripción

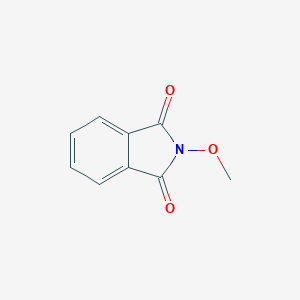

2-Chlorocyclohex-1-enecarbaldehyde is a chemical compound that is part of the family of halogenated aldehydes. It is characterized by the presence of a chlorine atom and an aldehyde functional group attached to a cyclohexene ring. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of cyclohexane derivatives and other complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the addition of hydrogen chloride to cyclohex-1-enecarbonitrile has been shown to proceed stereoselectively, giving rise to cis-2-chlorocyclohexanecarboxylate and cis-2-chlorocyclohexanecarboxamide as products . This reaction is influenced by the interaction between the chlorine atom and the nitrile group, which affects the configuration of the products. Additionally, 2-halocycloalk-1-enecarboxylic esters, which are structurally similar to 2-chlorocyclohex-1-enecarbaldehyde, can be synthesized from the corresponding aldehydes using a mixture of V2O5-H2O2, providing a general method for the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chlorocyclohex-1-enecarbaldehyde has been studied using techniques such as gas-phase electron diffraction. For example, the structure of 2-chlorobenzaldehyde was determined to consist of a mixture of cis and trans conformers, with the trans conformer being more prevalent . This study provides insights into the possible geometries and conformations that 2-chlorocyclohex-1-enecarbaldehyde might adopt.

Chemical Reactions Analysis

Chemical reactions involving halogenated cyclohexene derivatives have been reported. For instance, 2-bromocyclohex-1-enecarboxylic acids can undergo a palladium-catalyzed cyclization with carbon monoxide and arylhydrazines to yield 2-anilinohydroisoindoline-1,3-diones . Moreover, chloroaldehydes can be aminated using N-heterocyclic carbene catalysis to produce dihydroquinoxaline derivatives . These reactions demonstrate the reactivity of halogenated cyclohexene aldehydes and their utility in synthesizing complex organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-chlorocyclohex-1-enecarbaldehyde are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the electron-diffraction study of 2-chlorobenzaldehyde provides bond distances and angles that could be comparable to those in 2-chlorocyclohex-1-enecarbaldehyde . The reactivity of the compound in various chemical reactions suggests that it possesses electrophilic sites that can be exploited in synthetic applications .

Aplicaciones Científicas De Investigación

-

Synthesis of Novel Chalcones : A series of novel chalcones of 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde were synthesized by reacting benzylidene derivative of chloro aldehyde with different aromatic and heterocyclic ketones . The synthesized compounds were characterized by 1 H-NMR, 13 C-NMR, IR and Mass spectra .

-

Synthesis of Novel Chalcones : A series of novel chalcones of 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde were synthesized by reacting benzylidene derivative of chloro aldehyde with different aromatic and heterocyclic ketones . All the synthesized compounds were characterized by 1 H-NMR, 13 C-NMR, IR and Mass spectra .

-

Chemical Storage and Handling : This compound is often stored in an inert atmosphere, under -20°C for research purposes . Handling chemicals should always be done by trained individuals following appropriate safety procedures .

Propiedades

IUPAC Name |

2-chlorocyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPFOCFIHOUPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473012 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorocyclohex-1-enecarbaldehyde | |

CAS RN |

1680-73-5 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)